The synthesis of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine core and subsequent functionalization.
For example, one method involves reacting a piperidine derivative with 2-fluoropyridine in the presence of a palladium catalyst to facilitate the formation of the desired bond while maintaining high yields and selectivity .
The molecular structure of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate can be described as follows:
The compound's molecular formula is CHFNO, indicating its complexity and potential for diverse interactions within biological systems.
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study .
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate has potential applications in various scientific fields:
Piperidine ranks as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, present in over 20 drug classes including antipsychotics, analgesics, and antivirals [6]. Its saturated six-membered ring provides conformational rigidity and stereochemical versatility, enabling precise three-dimensional interactions with biological targets. The piperidine scaffold permits extensive functionalization at the nitrogen atom, C-2/C-3/C-4 positions, and ring fusion sites, facilitating tailored optimization of pharmacodynamic and pharmacokinetic properties. This adaptability is exemplified in neuroactive agents such as the acetylcholinesterase inhibitor donepezil (piperidine-containing) and the NMDA antagonist MK-0657 (piperidine-fluorophenyl hybrid) [6] [7]. The incorporation of piperidine into drug design frequently enhances blood-brain barrier permeability due to optimal log P values (typically 1-3) and balanced hydrogen bonding capacity [5] [6].
Table 1: Key Physicochemical Properties of Representative Piperidine Pharmacophores
Compound | Molecular Formula | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
---|---|---|---|---|---|
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate* | C₁₃H₁₅F₂NO₃ | 1.20 | 4 | 1 | 49.8 [3] |
Donepezil (Aricept®) | C₂₄H₂₉NO₃ | 3.77 | 3 | 0 | 38.8 |
BMS-986169 (GluN2B NAM) | C₂₂H₂₄FN₃O₃ | 2.85 | 5 | 2 | 58.9 [7] |
*Structural analog with verified properties [3] |
The strategic incorporation of fluoropyridinyl and hydroxypiperidine motifs within a single scaffold creates a synergistic pharmacodynamic profile. The 2-fluoropyridin-3-yl moiety delivers three critical bioactivity-enhancing effects:
Concurrently, the 4-hydroxypiperidine unit provides:
This dual-motif architecture is exemplified in benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate, where the fluoropyridine attaches axially to C-4 of the piperidine ring, creating a sterically congested tertiary alcohol center. This geometry is structurally analogous to high-affinity monoamine transporter inhibitors like the nocaine-modafinil hybrids (Ki = 0.94–208 nM) [1].
Hybrid piperidine-fluoropyridine scaffolds demonstrate exceptional polypharmacology toward neurological targets implicated in depression, addiction, and neurodegeneration:
Monoamine Transporter Inhibition:The structural similarity to cocaine analogs (e.g., (+)-CPCA) and modafinil derivatives enables potent interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1]. Piperidine-based hybrids exhibit enhanced DAT/NET affinity over parent compounds due to:
Table 2: Binding Affinities of Piperidine-Fluoropyridine Analogs at Neurological Targets
Biological Target | Representative Compound | Affinity (Ki, IC₅₀, or Kd) | Selectivity vs. Related Targets |
---|---|---|---|
Dopamine Transporter (DAT) | Alcohol 8 (nocaine-modafinil hybrid) | 16 nM | 10-fold vs SERT [1] |
Norepinephrine Transporter (NET) | Alcohol 8 (nocaine-modafinil hybrid) | 0.94 nM | 170-fold vs SERT [1] |
NMDA Receptor (GluN2B) | BMS-986169 | Kd = 4–6 nM | >1000-fold vs GluN2A [7] |
5-HT₂ₐ Receptor | Ketanserin | Kd = 0.4 nM | 15-fold vs α₁-adrenergic [10] |
Glutamate Receptor Modulation:Fluorinated piperidines like BMS-986169 [(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one] achieve sub-nanomolar binding (Kd = 4–6 nM) to the allosteric site of GluN2B-containing NMDA receptors [7]. The 4-fluoropiperidine moiety penetrates a hydrophobic subpocket near the amino-terminal domain, while the hydroxyl group forms a water-mediated hydrogen bond with Glu236. This precise interaction confers exceptional subtype selectivity (>1000-fold for GluN2B over GluN2A), critical for avoiding neurotoxicity associated with pan-NMDA antagonists [7].
Serotonergic Receptor Engagement:The 4-benzoylpiperidine subunit (structurally congruent with the target compound’s benzyl carboxylate) serves as a privileged scaffold for 5-HT₂ₐ antagonism [10]. Ketanserin and altanserin leverage this motif for high-affinity (Kd < 1 nM) binding via:
The convergence of these target-specific pharmacophores within benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate positions it as a strategic lead for developing multimodal neurotherapeutics with potentially improved efficacy in treatment-resistant neurological disorders.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2